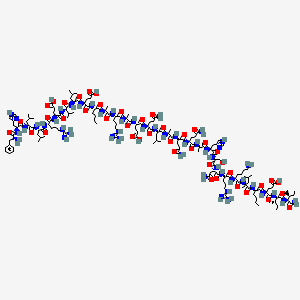
4-Butyl-N-[(11bR)-dinaphtho[2,1-d
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Butyl-N-[(11bR)-dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl]benzenesulfonamide triethylamine adduct is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by its chiral phosphine ligand, which plays a crucial role in enantioselective synthesis, making it valuable in asymmetric synthesis with high yield and enantioselective results.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-N-[(11bR)-dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl]benzenesulfonamide triethylamine adduct involves several steps, starting with the preparation of the dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin core. This core is then functionalized with a butyl group and a benzenesulfonamide moiety. The final step involves the addition of triethylamine to form the adduct. The reaction conditions typically include the use of inert atmospheres, controlled temperatures, and specific solvents to ensure high purity and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves bulk manufacturing, sourcing, and procurement of raw materials. Quality control measures such as NMR, HPLC, and GC are employed to ensure the compound meets the required purity standards .
Análisis De Reacciones Químicas
Types of Reactions
4-Butyl-N-[(11bR)-dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl]benzenesulfonamide triethylamine adduct undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the sulfonamide group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide moiety
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. Reaction conditions often involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonate derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
4-Butyl-N-[(11bR)-dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl]benzenesulfonamide triethylamine adduct has several scientific research applications:
Chemistry: Used as a chiral ligand in enantioselective synthesis, facilitating the production of enantiomerically pure compounds.
Biology: Investigated for its potential role in biological systems, particularly in enzyme catalysis and protein-ligand interactions.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of fine chemicals and pharmaceuticals, owing to its high enantioselectivity and yield.
Mecanismo De Acción
The mechanism of action of 4-Butyl-N-[(11bR)-dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl]benzenesulfonamide triethylamine adduct involves its role as a chiral phosphine ligand. It facilitates enantioselective synthesis by coordinating with metal catalysts, thereby influencing the stereochemistry of the reaction. The molecular targets include various metal centers, and the pathways involved are primarily related to asymmetric catalysis.
Comparación Con Compuestos Similares
Similar Compounds
- (11bR)-2,6-Bis(4-(tert-butyl)phenyl)-4-hydroxydinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine 4-oxide .
- (11bS)-N-Diphenymethyl-N-cinnamyldinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine .
Uniqueness
4-Butyl-N-[(11bR)-dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl]benzenesulfonamide triethylamine adduct is unique due to its specific structural configuration, which imparts high enantioselectivity and yield in asymmetric synthesis. Its combination of a butyl group, benzenesulfonamide moiety, and triethylamine adduct distinguishes it from other similar compounds.
Propiedades
Fórmula molecular |
C36H41N2O4PS |
|---|---|
Peso molecular |
628.8 g/mol |
Nombre IUPAC |
4-butyl-N-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)benzenesulfonamide;N,N-diethylethanamine |
InChI |
InChI=1S/C30H26NO4PS.C6H15N/c1-2-3-8-21-13-17-24(18-14-21)37(32,33)31-36-34-27-19-15-22-9-4-6-11-25(22)29(27)30-26-12-7-5-10-23(26)16-20-28(30)35-36;1-4-7(5-2)6-3/h4-7,9-20,31H,2-3,8H2,1H3;4-6H2,1-3H3 |
Clave InChI |
KHNKDOMQKHCNSX-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC=C(C=C1)S(=O)(=O)NP2OC3=C(C4=CC=CC=C4C=C3)C5=C(O2)C=CC6=CC=CC=C65.CCN(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B1495373.png)
![Magnesium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;5-methoxy-2-[(R)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide](/img/structure/B1495376.png)
![1,5-Dimethyl-2,4-bis[2-(trimethylsilyl)ethynyl]benzene](/img/structure/B1495381.png)
![7-Ethynyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1495409.png)
